molecular formula C₁₉¹³C₉H₂₉¹⁵NO₅ B1145036 N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether CAS No. 1217442-53-9

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether

Katalognummer: B1145036
CAS-Nummer: 1217442-53-9
Molekulargewicht: 469.46
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether (CAS: 1217442-53-9) is a stable isotope-labeled, orthogonally protected derivative of L-tyrosine. Its molecular formula is C₁₉¹³C₉H₂₉¹⁵NO₅, with a molecular weight of 469.46 g/mol . The compound features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) protection on the α-amino group, enabling its use in solid-phase peptide synthesis (SPPS) .
  • O-Tertbutyl Ether protection on the phenolic hydroxyl group, preventing unwanted side reactions during peptide elongation .
  • Isotopic enrichment with nine carbon-13 (¹³C₉) and one nitrogen-15 (¹⁵N) atoms, making it a critical internal standard for mass spectrometry (MS)-based quantification of peptides and proteins .

Eigenschaften

CAS-Nummer

1217442-53-9

Molekularformel

C₁₉¹³C₉H₂₉¹⁵NO₅

Molekulargewicht

469.46

Herkunft des Produkts

United States

Vorbereitungsmethoden

Step 1: Methyl Ester Formation

L-Tyrosine (20 g) is refluxed in methanol (600 g) with thionyl chloride (100 g) to form tyrosine methyl ester hydrochloride (Tyr-OMe·HCl). Vacuum concentration at 60°C yields a crystalline solid, with reaction completion monitored by thin-layer chromatography (TLC).

Key Parameters

ParameterValue
TemperatureReflux (65–70°C)
Reaction Time4–6 hours
Yield>95%

Step 2: Cbz Protection of the Amino Group

Tyr-OMe·HCl is dissolved in water, and ethyl acetate (300 g) is added with sodium carbonate (100 g) to adjust pH to 8–9. Benzyl chloroformate (Z-Cl, 230 g) is introduced dropwise, maintaining pH 7–10 to prevent diketopiperazine formation. Post-reaction, citric acid acidifies the mixture to pH 3, extracting the product (Z-L-Tyr-OMe) into ethyl acetate. Drying with anhydrous Na2SO4 and crystallization with petroleum ether yields 385 g (80%) of white crystals.

Step 3: tert-Butyl Ether Formation

Z-L-Tyr-OMe (385 g) is dissolved in dichloromethane (1,000 g) with concentrated H2SO4 (10.5 g). Isobutylene (250 g) is bubbled into the solution at 25°C for 4 days, achieving tert-butylation of the phenolic hydroxyl group. Quenching with NaOH (30%, 100 g) followed by extraction and washing yields Z-L-Tyr(tBu)-OMe.

Critical Considerations

  • Acid Catalyst : Sulfuric acid outperforms Lewis acids in minimizing side reactions.

  • Reaction Duration : Prolonged stirring (4–10 days) ensures complete conversion.

Step 4: Saponification of Methyl Ester

Z-L-Tyr(tBu)-OMe undergoes saponification with NaOH (2 M) to hydrolyze the methyl ester. Acidification with citric acid and recrystallization from methanol/water affords Z-L-Tyr(tBu) with 85% yield and >99% purity by HPLC.

Step 5: Cbz Deprotection via Hydrogenolysis

Z-L-Tyr(tBu) (299 g) is hydrogenated over Pd/C (0.2 g) under H2 at 25°C. TLC confirms complete deprotection, yielding L-Tyr(tBu) after filtration and pH adjustment to 6 with citric acid.

Optimization Insight

  • Catalyst Loading : 0.1% Pd/C minimizes metal contamination.

  • Temperature Control : Room-temperature hydrogenolysis prevents racemization.

Step 6: Fmoc Protection

L-Tyr(tBu) is dissolved in THF/water (60 g/500 g) with Na2CO3 (150 g). Fmoc-OSu (300 g) is added at pH 9, reacting until TLC shows complete Fmoc incorporation. Extraction with ethyl acetate, pH adjustment to 3, and crystallization with petroleum ether yield 445 g (79.2%) of N-Fmoc-Tyr(tBu).

Isotopic Labeling Integration

For this compound, isotopic labels (13C9,15N) are introduced at the L-tyrosine precursor stage. Labeled L-tyrosine undergoes identical protection/deprotection sequences, with mass spectrometry confirming isotopic enrichment (MW: 469 g/mol).

Analytical Validation

Physical Properties

PropertyValue
Molecular Formula13C9 C19 H29 15N O5
Molecular Weight469 g/mol
Melting Point150–151°C
Specific Rotation [α]D-12.5° (c=1, DMF)
Purity (HPLC)≥99%

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 7.89 (Fmoc aromatic), 6.95 (tyrosine aromatic), 4.21 (α-H).

  • 13C NMR : 156.8 ppm (Fmoc carbonyl), 115.3 ppm (13C9-enriched tyrosine carbons).

Process Scalability and Industrial Relevance

The described method avoids high-pressure/temperature conditions, enabling kilogram-scale production. Citric acid’s use as a mild acidifier enhances intermediate stability, while Pd/C recycling reduces costs. A comparative analysis of tert-butylation methods reveals sulfuric acid’s superiority over BF3·Et2O in minimizing byproducts.

Challenges and Mitigation Strategies

  • Racemization Risk : pH control during Fmoc installation (pH 8–10) and low-temperature hydrogenolysis preserve chirality.

  • Byproduct Formation : Activated carbon treatment removes colored impurities, ensuring pharmaceutical-grade purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and tert-butyl ether protective groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

    Oxidation and Reduction: Reactions involving the oxidation or reduction of the tyrosine side chain.

Common Reagents and Conditions

    Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide, while the tert-butyl ether group can be removed using trifluoroacetic acid.

    Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

Major Products

    Deprotected Tyrosine: Removal of protective groups yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

    Oxidized or Reduced Tyrosine: Depending on the reaction conditions, the tyrosine side chain can be oxidized to form dopaquinone or reduced to form dihydroxyphenylalanine.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether serves as a building block in the synthesis of isotopically labeled peptides. Its protective groups allow for selective reactions during peptide synthesis while preventing unwanted side reactions. This capability is crucial in producing peptides for structural and functional studies .

Nuclear Magnetic Resonance Spectroscopy

The isotopic labels enhance the sensitivity and resolution of nuclear magnetic resonance spectroscopy studies. Researchers utilize this compound to analyze protein structures and dynamics in greater detail than would be possible with non-labeled counterparts. The presence of carbon-13 and nitrogen-15 allows for tracking molecular interactions and conformational changes within proteins .

Mass Spectrometry

In mass spectrometry-based proteomics, this compound is employed to study protein modifications and interactions. The isotopic labeling facilitates the identification and quantification of proteins in complex mixtures, providing insights into their functional roles within biological systems .

Biological Studies

This compound is also used in various biological studies, including:

  • Enzyme Mechanisms : Understanding how enzymes catalyze reactions involving L-tyrosine.
  • Protein-Ligand Interactions : Investigating how proteins interact with ligands that contain tyrosine residues.
  • Metabolic Pathways : Tracing the incorporation of labeled tyrosine into metabolic pathways to elucidate biochemical processes .

Wirkmechanismus

The mechanism of action of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its use as a labeled amino acid in research. The isotopic labels allow researchers to track the compound and its derivatives in various biochemical processes. The Fmoc and tert-butyl protective groups facilitate the incorporation of the labeled tyrosine into peptides and proteins without unwanted side reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Isotopic Labeling Molecular Weight Protection Groups Key Applications
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether 1217442-53-9 ¹³C₉, ¹⁵N 469.46 Fmoc, O-Tertbutyl PET imaging, MS quantification
Fmoc-L-Tyr(tBu)-OH (unlabeled) 71989-38-3 None 459.54 Fmoc, O-Tertbutyl Peptide synthesis
L-Tyrosine-13C9,15N (unprotected) 202407-26-9 ¹³C₉, ¹⁵N 191.1 None MS internal standard
L-Tyrosine-N-Fmoc, O-Tert-Butyl Ether-[15N] 360795-87-5 ¹⁵N 460.45 Fmoc, O-Tertbutyl Limited MS quantification
L-Threonine-N-Fmoc, O-t-butyl ether (¹³C₄,¹⁵N) CNLM-7615-0.1 ¹³C₄, ¹⁵N 451.47 Fmoc, O-Tertbutyl Threonine-specific MS studies

Detailed Analysis

Unlabeled Counterpart (Fmoc-L-Tyr(tBu)-OH) Key Difference: Lack of isotopic labels reduces its utility in MS quantification but retains full compatibility with SPPS workflows . Synthetic Utility: Used interchangeably with the labeled version for non-quantitative peptide synthesis.

Unprotected Isotopic Tyrosine (L-Tyrosine-13C9,15N)

  • Key Difference : Absence of Fmoc and t-Bu groups makes it unsuitable for SPPS but ideal as an internal standard in metabolic studies .
  • Limitation : Susceptible to oxidation during synthesis, necessitating careful handling .

Partially Labeled Analog (L-Tyrosine-N-Fmoc, O-Tert-Butyl Ether-[15N])

  • Key Difference : Single ¹⁵N label provides a smaller mass shift (Δm/z = +1) compared to the ¹³C₉,¹⁵N version (Δm/z = +10), reducing sensitivity in MS .

Threonine Derivative (L-Threonine-N-Fmoc, O-t-butyl ether)

  • Key Difference : Substitution of tyrosine with threonine alters backbone structure and isotopic labeling (¹³C₄ vs. ¹³C₉), limiting cross-application in tyrosine-specific studies .

Critical Research Findings

  • PET Imaging : The compound’s radiolabeled derivatives (e.g., ¹⁸F-fluoroethyl-tyrosine) show higher tumor specificity compared to glucose-based tracers like ¹⁸F-FDG .
  • Quantitative MS: The ¹³C₉,¹⁵N label introduces a +10 Da mass shift, minimizing signal overlap with endogenous peptides and improving quantification accuracy .
  • Synthetic Stability : The t-Bu ether group prevents acid-sensitive tyrosine oxidation during Fmoc deprotection (using piperidine), unlike benzyl-type protectors requiring harsher conditions .

Biologische Aktivität

N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is a chemically modified form of the amino acid L-tyrosine, distinguished by its isotopic labeling with carbon-13 and nitrogen-15. This compound is primarily utilized in biochemical research due to its unique properties that enhance the study of protein structures and dynamics. This article delves into its biological activity, applications, and significance in scientific research.

  • Chemical Formula : C19H29O513C915NC_{19}H_{29}O_{5}^{13}C_9^{15}N
  • Molecular Weight : 469.46 g/mol
  • CAS Number : 1217442-53-9

The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl ether group protecting the hydroxyl group of the tyrosine side chain. These protective groups are essential for preventing premature reactions during peptide synthesis.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Isotope Labeling : L-tyrosine is labeled with carbon-13 and nitrogen-15 isotopes, often through microbial fermentation.
  • Fmoc Protection : The amino group is protected using Fmoc chloride in a basic environment.
  • Tert-Butyl Ether Protection : The hydroxyl group is converted to a tert-butyl ether through reaction with tert-butyl bromide.

Biological Activity

This compound exhibits several significant biological activities:

  • Antioxidant Activity : Studies indicate that L-tyrosine derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in various biological systems where reactive oxygen species (ROS) are prevalent .
  • Precursor for Catecholamines : L-Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The isotopically labeled version allows researchers to trace metabolic pathways involving these critical neurotransmitters in human keratinocytes and other cell types .

Applications in Research

This compound is widely used in various scientific applications:

  • Peptide Synthesis : It serves as a building block for synthesizing isotopically labeled peptides essential for structural studies.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The isotopic labels enhance sensitivity and resolution in NMR studies, allowing detailed analysis of protein structures and dynamics.
  • Mass Spectrometry : Utilized in proteomics to study protein modifications and interactions through mass spectrometry-based techniques .

Comparative Analysis with Similar Compounds

Compound NameIsotopic LabelingProtective GroupsApplications
N-Fmoc-L-TyrosineNoFmocGeneral peptide synthesis
N-Fmoc-(13C9,15N)-L-PhenylalanineYesFmocProtein studies
N-Fmoc-(13C9,15N)-L-Serine O-Tertbutyl EtherYesFmoc, Tert-butylBiochemical assays

Case Studies and Research Findings

Research utilizing this compound has demonstrated its utility in elucidating enzyme mechanisms and studying protein-ligand interactions. For example:

  • A study focused on enzyme kinetics used this compound to trace reaction pathways involving tyrosine residues in various proteins, providing insights into substrate specificity and catalytic mechanisms.

Q & A

Basic: What are the key steps in synthesizing N-Fmoc-(¹³C₉,¹⁵N)-L-Tyrosine O-Tertbutyl Ether?

The synthesis involves three critical stages:

Isotopic Labeling : The tyrosine backbone is labeled with ¹³C₉ and ¹⁵N via biosynthetic or chemical incorporation, ensuring ≥98% isotopic purity (verified by mass spectrometry or NMR) .

Protection of Hydroxyl Group : The phenolic -OH of tyrosine is converted to a tert-butyl ether using methyl ester protection of the carboxylic acid to prevent racemization. Reaction conditions (e.g., BF₃·OEt₂ as a catalyst in dichloromethane) ensure high yield .

Fmoc Protection : The amino group is protected with 9-fluorenylmethyloxycarbonyl (Fmoc) via Fmoc-Cl in a basic aqueous-organic biphasic system, followed by purification via reverse-phase HPLC .

Basic: Why is isotopic labeling (¹³C/¹⁵N) critical for this compound in academic research?

Isotopic labels enable precise tracking in:

  • NMR Studies : ¹³C and ¹⁵N enhance signal resolution for structural elucidation of peptides or proteins containing this residue .
  • Mass Spectrometry (MS) : Labels distinguish endogenous vs. synthetic molecules in metabolic studies, e.g., quantifying enzymatic decarboxylation (e.g., loss of CO₂H₂ in MftC-catalyzed reactions) .
  • Kinetic Isotope Effects (KIEs) : To study reaction mechanisms by comparing rates of labeled vs. unlabeled substrates .

Basic: How is the purity and enantiomeric integrity of this compound validated?

  • HPLC Analysis : Purity ≥95% is confirmed using C18 columns with UV detection (λ = 254 nm for Fmoc absorption) .
  • Chiral Analysis : Specific rotation ([α]D²⁴) between -30.0° to -27.0° in DMF ensures <0.1% D-enantiomer contamination .
  • Isotopic Purity : Isotope-ratio mass spectrometry (IRMS) or ¹³C/¹⁵N NMR validates ≥98% isotopic enrichment .

Advanced: How can researchers address contradictions in isotopic labeling data during enzymatic assays?

Contradictions (e.g., unexpected mass shifts in MS) may arise from:

  • Isotopic Impurities : Trace ¹²C or ¹⁴N can skew results. Use high-resolution MS (HRMS) to deconvolute isotopic clusters and apply correction algorithms .
  • Incomplete Reaction Quenching : Residual enzyme activity may modify the label. Include controls with SAM (S-adenosylmethionine) omission to confirm reaction specificity .
  • Solvent Interference : Methyl tert-butyl ether (MTBE) contaminants in commercial batches can affect coupling efficiency. Purify via flash chromatography before use .

Advanced: What coupling strategies optimize incorporation of this amino acid in solid-phase peptide synthesis (SPPS)?

  • Activation Reagents : Use HATU or DIC with HOAt for efficient amide bond formation, minimizing racemization .
  • Solvent System : Dichloromethane (DCM)/DMF (1:4) enhances solubility of the bulky tert-butyl ether group .
  • Monitoring : Real-time monitoring via Kaiser test or FTIR to confirm Fmoc deprotection (piperidine in DMF) and coupling completion .

Advanced: How does the tert-butyl ether group influence stability under acidic or oxidative conditions?

  • Acid Stability : The tert-butyl ether is stable in TFA (used for SPPS cleavage) but labile in HF or strong protic acids (e.g., HCl gas in dioxane) .
  • Oxidative Resistance : Resists Dess-Martin periodinane (DMP) oxidation, making it suitable for synthesizing N-protected α-amino aldehydes without side reactions .
  • Thermal Degradation : Decomposes above 150°C; store at -20°C under argon to prevent tert-butyl group hydrolysis .

Advanced: What are the applications of this compound in studying radical-mediated enzymatic reactions?

  • Radical SAM Enzymes : Used in MftC-catalyzed oxidative decarboxylation assays. Synthesize peptides with C-terminal ¹³C₉/¹⁵N-Tyr, then track mass loss (47.0083 amu) via HRMS to confirm CO₂H₂ elimination .
  • Mechanistic Probes : Isotopic labels differentiate between homolytic vs. heterolytic cleavage pathways in radical intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.